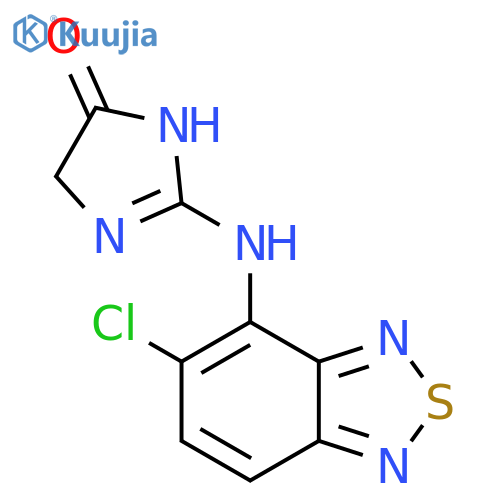Cas no 125292-32-2 (2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one)

125292-32-2 structure
商品名:2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one
CAS番号:125292-32-2
MF:C9H6ClN5OS
メガワット:267.694838047028
CID:2085557
2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 化学的及び物理的性質
名前と識別子
-
- 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
- CID 125355057
- 4H-Imidazol-4-one, 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-
- 2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one
-
- インチ: 1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
- InChIKey: UAPHNYZODWBPMU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C=1NC1=NCC(N1)=O)=NSN=2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 365
- トポロジー分子極性表面積: 108
じっけんとくせい
- ゆうかいてん: >150°C (dec.)
- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)
2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one セキュリティ情報
- ちょぞうじょうけん:Refrigerator
2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C367045-100mg |
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one |
125292-32-2 | 100mg |
$ 1453.00 | 2023-09-08 | ||
| TRC | C367045-10mg |
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one |
125292-32-2 | 10mg |
$ 184.00 | 2023-09-08 |
2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
125292-32-2 (2-(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino-3,5-dihydro-4H-imidazol-4-one) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
